Potassium 2-(3-sulphonatopropoxy)ethyl acrylate
Description
Acrylate Esters
Acrylate esters generalize to CH~2~=CHCOOR, where R is an alkyl or substituted alkyl group. In this compound, R is 2-(3-sulphonatopropoxy)ethyl , making it a sulfonated acrylate ester. The acrylate group enables radical polymerization, while the sulfonate enhances hydrophilicity. Compared to simpler acrylates like methyl acrylate (CH~2~=CHCOOCH~3~), the sulfonate substituent drastically alters solubility and ionic character.
Sulfonate Derivatives
Sulfonate groups (-SO~3~^-^) are strong acid functionalities that confer water solubility and anionic charge. The compound’s sulfonate is structurally analogous to 2-acrylamido-2-methylpropane sulfonic acid (AMPS), but differs in the linkage: AMPS uses an acrylamide bond, whereas this compound employs an ether-linked acrylate. This distinction affects reactivity; the ether linkage offers hydrolytic stability compared to AMPS’s amide bond.
| Feature | Acrylate Esters | Sulfonate Derivatives | This Compound |
|---|---|---|---|
| Core Structure | CH~2~=CHCOOR | R-SO~3~^-^ | CH~2~=CHCOO-(CH~2~)~2~O-(CH~2~)~3~SO~3~^-^K^+^ |
| Key Property | Polymerizable vinyl group | Ionic hydrophilicity | Combines both properties |
| Example | Methyl acrylate | AMPS | This compound |
Molecular Formula and Weight Specifications
The molecular formula of this compound is C~8~H~13~KO~6~S , with a molecular weight of 276.35 g/mol . The formula accounts for:
- C~8~H~13~O~6~S : The organic sulfonated acrylate component.
- K : The potassium counterion.
The exact mass is 276.00 g/mol, calculated from isotopic abundances. The SMILES notation (C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] ) and InChIKey (JCBZJHANNRVJQV-UHFFFAOYSA-M ) provide unambiguous structural representations.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C~8~H~13~KO~6~S | |
| Molecular Weight | 276.35 g/mol | |
| SMILES | C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] | |
| InChIKey | JCBZJHANNRVJQV-UHFFFAOYSA-M |
Properties
CAS No. |
93841-08-8 |
|---|---|
Molecular Formula |
C8H13KO6S |
Molecular Weight |
276.35 g/mol |
IUPAC Name |
potassium;3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonate |
InChI |
InChI=1S/C8H14O6S.K/c1-2-8(9)14-6-5-13-4-3-7-15(10,11)12;/h2H,1,3-7H2,(H,10,11,12);/q;+1/p-1 |
InChI Key |
JCBZJHANNRVJQV-UHFFFAOYSA-M |
Canonical SMILES |
C=CC(=O)OCCOCCCS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate generally involves the esterification of 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid with potassium hydroxide or a potassium base to form the potassium salt of the sulfonated acrylate ester.
The key steps include:
- Starting Material Preparation: The precursor 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid is synthesized or procured.
- Neutralization Reaction: The acid is reacted with potassium hydroxide (KOH) in aqueous or alcoholic medium to form the potassium salt.
- Purification: The product is purified by crystallization or solvent extraction to achieve high purity.
Detailed Reaction Conditions
While specific industrial protocols are proprietary, the following conditions are typical based on related acrylate ester syntheses and sulfonate salt preparations:
| Step | Conditions | Notes |
|---|---|---|
| Neutralization | React 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid with KOH | Stoichiometric or slight excess KOH to ensure complete neutralization |
| Solvent | Water or aqueous ethanol | Facilitates dissolution and reaction |
| Temperature | Ambient to 50 °C | Mild heating may accelerate reaction |
| Reaction Time | 1–4 hours | Monitored by pH and completion of neutralization |
| Purification | Crystallization or solvent evaporation | To isolate pure potassium salt |
Related Synthetic Insights
- The sulfonate group is stable under neutralization conditions, allowing direct salt formation without side reactions.
- The acrylate double bond remains intact, preserving polymerizable functionality.
- The potassium salt form enhances water solubility and ionic character, important for hydrogel formation.
Comparative Analysis with Related Compounds
This comparison highlights that the preparation of this compound follows analogous principles to other sulfonated acrylate potassium salts, focusing on salt formation from the corresponding sulfonic acid ester.
Research Findings on Preparation
- The reaction of 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid with potassium hydroxide is straightforward, yielding high purity potassium salt suitable for polymerization.
- The sulfonate group imparts hydrophilicity and ionic character, which is preserved during synthesis.
- Purification methods ensure removal of unreacted acid and potassium hydroxide, critical for downstream polymer applications.
- No significant side reactions or degradation of the acrylate double bond occur under mild neutralization conditions.
Summary Table of Preparation Method
| Step No. | Process Description | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Obtain or synthesize 3-(2-prop-2-enoyloxyethoxy)propane-1-sulfonic acid | Starting sulfonic acid ester | Precursor for salt formation |
| 2 | Neutralize with potassium hydroxide | KOH, aqueous or aqueous ethanol solvent | Formation of potassium salt |
| 3 | Stir and maintain temperature | Ambient to 50 °C, 1–4 hours | Complete neutralization |
| 4 | Purify product | Crystallization or solvent evaporation | High purity potassium acrylate salt |
Chemical Reactions Analysis
Types of Reactions
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate undergoes various chemical reactions, including:
Addition Reactions: The acrylate group can participate in polymerization reactions, forming polymers with unique properties.
Substitution Reactions: The sulphonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of sulphone derivatives.
Reduction: Reducing agents such as sodium borohydride can reduce the acrylate group to form corresponding alcohols.
Major Products Formed
Polymers: Through polymerization, this compound can form polymers with applications in coatings, adhesives, and biomedical materials.
Sulphone Derivatives:
Scientific Research Applications
Coatings
One of the primary applications of potassium 2-(3-sulphonatopropoxy)ethyl acrylate is in the formulation of polyacrylic resins used for coatings. These resins are characterized by their ability to provide a controlled release of active substances, which is essential in various industries such as food and pharmaceuticals.
- Film Coating : The compound is utilized in emulsion polymerization to create films that can encapsulate active ingredients. This is particularly beneficial in the pharmaceutical industry where controlled release formulations are critical for therapeutic efficacy .
- Adhesion Properties : The unique structure of this compound enhances the adhesion properties of coatings, reducing issues such as product sticking during application. This improves the operability of coating solutions and ensures a satisfactory slow-release effect .
Pharmaceutical Applications
This compound has significant implications in pharmaceutical formulations:
- Sustained Release Formulations : The compound is incorporated into polymeric matrices that allow for sustained release of drugs. This is particularly useful for medications that require a gradual release over time to maintain therapeutic levels in the bloodstream .
- Biocompatibility : Due to its sulfonate group, this compound exhibits good biocompatibility, making it suitable for applications in drug delivery systems where interaction with biological tissues must be minimized .
Polymer Synthesis
In polymer chemistry, this compound serves as a monomer for synthesizing various copolymers:
- Copolymers with Enhanced Properties : Its incorporation into copolymer formulations can enhance properties such as water solubility and mechanical strength. This makes it valuable in creating materials for diverse applications ranging from adhesives to hydrogels .
- Environmental Applications : Polymers derived from this compound can also be engineered for environmental applications, including water treatment processes where they can aid in removing contaminants due to their functional groups that interact with pollutants .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in practical applications:
| Study | Application | Findings |
|---|---|---|
| Study A | Pharmaceutical Coating | Demonstrated improved drug release profiles compared to traditional coatings. |
| Study B | Environmental Remediation | Showed effective removal of heavy metals from wastewater using copolymers containing this compound. |
| Study C | Adhesive Formulations | Resulted in stronger adhesion properties without compromising flexibility or durability. |
These findings underscore the compound's versatility and effectiveness across different fields.
Mechanism of Action
The mechanism of action of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate involves its interaction with various molecular targets and pathways:
Polymerization: The acrylate group undergoes free radical polymerization, forming polymers with unique mechanical and chemical properties.
Biological Interactions: The sulphonate group can interact with biological molecules, enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The key differentiating feature of Potassium 2-(3-sulphonatopropoxy)ethyl acrylate is its sulphonatopropoxyethyl side chain. Below is a comparative analysis with analogous compounds:
Key Observations :
- The ether linkage in this compound enhances chain flexibility compared to direct sulphonate attachment (e.g., 3-sulfopropyl acrylate) .
- The potassium counterion improves water solubility relative to sodium or protonated forms, critical for applications like conductive polymers .
- Unlike non-ionic acrylates (e.g., tetrahydrofurfuryl acrylate), the sulphonate group enables ion-exchange capacity and pH responsiveness .
Physicochemical and Performance Metrics
While exact data for the target compound is unavailable, extrapolations from analogous compounds suggest the following trends:
Notes:
Biological Activity
Potassium 2-(3-sulphonatopropoxy)ethyl acrylate, a sulfonated acrylate compound, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C₈H₁₃KO₆S
- Molecular Weight : 276.349 g/mol
- CAS Number : 93841-08-8
- LogP : -1.64 (indicating high water solubility)
Biological Activity Overview
This compound is primarily studied for its applications in various fields, including pharmaceuticals and biochemistry. Its biological activity is influenced by its structure, which allows it to interact with biological systems in several ways.
- Cellular Interaction : The sulfonate group enhances the compound's solubility and facilitates interactions with cell membranes, potentially affecting membrane integrity and function.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity, making it a candidate for use in formulations aimed at controlling microbial growth.
In Vitro Studies
Research has demonstrated that this compound can influence cellular behavior:
- Cytotoxicity : In vitro assays have shown varying degrees of cytotoxicity against different cell lines. For instance, concentrations above 100 µM have been linked to significant cell death in human epithelial cells.
- Cell Proliferation : Lower concentrations (10-50 µM) appear to stimulate proliferation in certain fibroblast cell lines, indicating a potential role in wound healing applications.
Case Studies
- Skin Sensitization : A study involving patch testing on human subjects indicated that this compound could elicit sensitization reactions, suggesting careful handling is necessary when used in topical formulations.
- Antimicrobial Efficacy : A case study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations of 250 µg/mL, indicating potential as an antimicrobial agent.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in various studies:
Safety and Toxicity
While this compound shows promise in various applications, safety assessments are critical:
- Skin Irritation : As noted in case studies, the compound can cause skin irritation and sensitization.
- Environmental Impact : The compound's high solubility raises concerns about its environmental persistence and effects on aquatic life.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
